7-(Difluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
7-(Difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a difluoromethyl group attached to the seventh position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable difluoromethylating agent. One common method is the reaction of 2-aminopyridine with difluoromethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of microreactors allows for precise control of reaction parameters, leading to higher purity and reduced by-products. Catalysts such as palladium or copper may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of difluoromethyl ketones.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
7-(Difluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The difluoromethyl group enhances the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the difluoromethyl group.
7-Fluoro-imidazo[1,2-a]pyridine: A similar compound with a fluorine atom at the seventh position.
7-Methyl-imidazo[1,2-a]pyridine: A compound with a methyl group at the seventh position.
Comparison: 7-(Difluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs. Additionally, the difluoromethyl group can influence the compound’s electronic properties, leading to different reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C8H6F2N2 |
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Molecular Weight |
168.14 g/mol |
IUPAC Name |
7-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)6-1-3-12-4-2-11-7(12)5-6/h1-5,8H |
InChI Key |
OQSZOZFWSDZISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(F)F |
Origin of Product |
United States |
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